4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a neuromodulatory peptide isolated from the ganglia of the African giant snail, Achatina fulica. It is a biologically active heptapeptide amide with a tryptophan residue at both the N- and C-termini . This compound exhibits inhibitory activity on central neurons of the snail and has modulatory effects on muscular contractions in various tissues of the snail and other molluscs .
Preparation Methods
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid can be synthesized through solid-phase peptide synthesis, a common method for producing peptides. The synthetic route involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the solid support and deprotected to yield the final product .
Chemical Reactions Analysis
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue in this compound can yield methionine sulfoxide .
Scientific Research Applications
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid has several scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it is used to investigate the role of neuromodulatory peptides in regulating muscle contractions and neuronal activity . In medicine, this compound is studied for its potential therapeutic applications in treating neuromuscular disorders . Additionally, it has industrial applications in the development of peptide-based drugs and bioactive compounds .
Mechanism of Action
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that modulate neuronal activity and muscle contractions . The molecular targets of this compound include receptors on central neurons and muscle cells, which are involved in regulating various physiological processes .
Comparison with Similar Compounds
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is part of a family of neuromodulatory peptides that includes Wwamide-2 and Wwamide-3 . These peptides share similar structures, with a tryptophan residue at both the N- and C-termini, but differ in their amino acid sequences . Compared to other neuromodulatory peptides, this compound is unique in its ability to modulate both central neuronal activity and peripheral muscle contractions . Similar compounds include myomodulin, buccalin, and small cardioactive peptides, which also regulate muscle contractions and neuronal activity .
Properties
CAS No. |
149665-72-5 |
---|---|
Molecular Formula |
C46H65N11O10S |
Molecular Weight |
964.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H65N11O10S/c1-25(2)39(46(67)55-36(40(49)61)21-27-23-51-32-13-7-5-11-29(27)32)57-45(66)37(24-58)56-44(65)35(17-19-68-3)54-43(64)34(15-16-38(59)60)53-42(63)33(14-8-9-18-47)52-41(62)30(48)20-26-22-50-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,50-51,58H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,61)(H,52,62)(H,53,63)(H,54,64)(H,55,67)(H,56,65)(H,57,66)(H,59,60)/t30-,33-,34-,35-,36-,37-,39-/m0/s1 |
InChI Key |
XYTUMOGSEFDYJQ-GURSNEKKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WWamide-1; H-Trp-lys-glu-met-ser-val-trp-NH2; |
Origin of Product |
United States |
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